molecular formula C12H16BrN B1372523 3-bromo-N-cyclohexylaniline CAS No. 1020930-79-3

3-bromo-N-cyclohexylaniline

Cat. No.: B1372523
CAS No.: 1020930-79-3
M. Wt: 254.17 g/mol
InChI Key: CNCDIJBTEFQJLT-UHFFFAOYSA-N
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Description

3-bromo-N-cyclohexylaniline is an organic compound with the chemical formula C12H16BrN. It is a derivative of aniline, where the aniline nitrogen is bonded to a cyclohexyl group and the benzene ring is substituted with a bromine atom at the third position. This compound is used in various chemical reactions and has applications in scientific research and industry .

Scientific Research Applications

3-bromo-N-cyclohexylaniline has several applications in scientific research:

Safety and Hazards

3-bromo-N-cyclohexylaniline is classified under the GHS07 hazard class . It may cause skin and eye irritation, and it may be harmful if swallowed or inhaled . Safety precautions include avoiding breathing its mist or vapors and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-bromo-N-cyclohexylaniline can be synthesized through several methods. One common method involves the bromination of N-cyclohexylaniline. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and ensuring the safety of the process .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-cyclohexylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce quinones or other oxidized derivatives .

Mechanism of Action

The mechanism of action of 3-bromo-N-cyclohexylaniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine atom and the cyclohexyl group can influence the compound’s binding affinity and specificity for its molecular targets. The exact pathways involved can vary based on the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-cyclohexylaniline is unique due to the presence of both the bromine atom and the cyclohexyl group. This combination can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for various applications .

Properties

IUPAC Name

3-bromo-N-cyclohexylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h4-5,8-9,11,14H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCDIJBTEFQJLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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